Product packaging for Quinoline-4,7-diol(Cat. No.:CAS No. 955938-89-3)

Quinoline-4,7-diol

Cat. No.: B1388102
CAS No.: 955938-89-3
M. Wt: 161.16 g/mol
InChI Key: VJOPQSBUEFGOSD-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Beyond

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, renowned for its versatile pharmacological activities. nist.govkit.eduorientjchem.org This nitrogen-containing heterocyclic system is a key component in a wide array of therapeutic agents, demonstrating the broad potential of its derivatives. kit.edunih.gov The structural rigidity and the ability to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, contribute to its ability to bind to a diverse range of biological targets. researchgate.net

The pharmacological applications of quinoline derivatives are extensive and well-documented. They form the basis of drugs with activities including:

Antimalarial: Historically, quinine (B1679958), a naturally occurring quinoline alkaloid, was the primary treatment for malaria. Synthetic analogues like chloroquine (B1663885) and mefloquine (B1676156) have since been developed. nist.gov

Anticancer: Numerous quinoline derivatives have been investigated for their potential as anticancer agents, with some showing promise in inhibiting cancer cell growth and inducing apoptosis. kit.edu

Antibacterial and Antifungal: The quinoline core is present in several antibacterial and antifungal agents. nih.govnist.gov

Anti-inflammatory: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties. nih.gov

Antiviral: The scaffold has also been explored for the development of antiviral drugs. nih.gov

Beyond medicine, quinoline derivatives are utilized in various industrial applications, including the synthesis of dyes and as catalysts in organic reactions. synquestlabs.com The rich chemistry of the quinoline nucleus allows for functionalization at multiple positions, enabling the fine-tuning of its biological and chemical properties. kit.edu

Overview of Dihydroxyquinoline Derivatives in Research

Dihydroxyquinolines, quinoline structures bearing two hydroxyl groups, are a significant subclass of quinoline derivatives that have garnered research interest due to their unique chemical properties and biological potential. The position of the hydroxyl groups on the quinoline ring system profoundly influences the compound's physical, chemical, and biological characteristics, including its acidity, chelating ability, and interaction with biological macromolecules.

For instance, 8-hydroxyquinoline (B1678124) is a well-known chelating agent that forms stable complexes with various metal ions, a property that has been exploited in analytical chemistry and has been investigated for potential therapeutic applications, including as an antimicrobial and neuroprotective agent. google.comchemicalbook.com The introduction of a second hydroxyl group can further modulate these properties.

Research on various dihydroxyquinoline isomers has revealed a range of biological activities. For example, 2,8-dihydroxyquinoline has been identified as a metabolite produced by gut microbiota and is an agonist of the human aryl hydrocarbon receptor (AHR), suggesting a role in gut homeostasis. researchgate.net 4,6-Dihydroxyquinoline has also been studied within the context of tryptophan metabolism. researchgate.net

The substitution pattern is critical; for example, SAR (Structure-Activity Relationship) studies on quinoline-based anticancer drugs have shown that a hydroxyl or methoxy (B1213986) group at the 7-position can enhance antitumor activity. kit.edu This highlights the potential importance of the 7-hydroxy moiety present in Quinoline-4,7-diol.

Historical Context of this compound Research Focus

The specific research history of this compound is not extensively documented in publicly accessible literature. While the synthesis of the parent quinoline molecule dates back to the 19th century, and various dihydroxy isomers have been studied over the years, this compound itself has not been the subject of extensive, dedicated research programs that have been widely published. synquestlabs.comgoogle.com

Its existence is confirmed through its listing in chemical supplier catalogs, which provide its basic chemical properties. This suggests that this compound is available for use in research, likely as a building block for the synthesis of more complex molecules or for screening in biological assays. The synthesis of related structures, such as 4,7-dichloroquinoline (B193633), is well-established and often proceeds through a 7-chloro-4-hydroxyquinoline (B73993) intermediate, indicating that the 4-hydroxy-7-substituted quinoline core is synthetically accessible. chemicalbook.com

The historical development of synthetic methods for quinolines, such as the Gould-Jacobs reaction, provides a general framework through which dihydroxyquinolines could be synthesized. wikipedia.org However, specific historical milestones in the synthesis or discovery of this compound are not prominent in the scientific literature. Its research context is therefore largely inferred from the broader investigation of quinoline and dihydroxyquinoline chemistry and pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B1388102 Quinoline-4,7-diol CAS No. 955938-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-6-1-2-7-8(5-6)10-4-3-9(7)12/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOPQSBUEFGOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653846
Record name 7-Hydroxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955938-89-3
Record name 7-Hydroxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Quinoline 4,7 Diol and Its Derivatives

Established Classical Synthetic Routes for Quinoline (B57606) Derivatives

The quinoline scaffold is a foundational structure in heterocyclic chemistry, present in numerous pharmacologically active compounds. nih.gov The synthesis of quinoline and its derivatives has been a subject of extensive research for over a century, leading to the development of several classical name reactions that remain relevant today. nih.govjptcp.com These methods, including the Skraup, Friedländer, Knorr, Conrad-Limpach, Camps, Doebner-von Miller, and Combes syntheses, provide various pathways to the quinoline core by forming the pyridine (B92270) ring fused to a benzene (B151609) ring, typically starting from aniline (B41778) or its derivatives. iipseries.orgnih.gov While many of these methods were developed in the late 19th century, they have been continuously refined to improve yields, expand substrate scope, and enhance reaction conditions. nih.govlookchem.com These established routes offer versatile strategies for accessing a wide array of substituted quinolines, including precursors to complex molecules like Quinoline-4,7-diol.

Skraup Reaction and its Modern Adaptations

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone method for producing quinolines. nih.govwikipedia.org The archetypal reaction involves heating an aromatic amine, such as aniline, with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguniroma1.it A key step in the mechanism is the acid-catalyzed dehydration of glycerol to form acrolein in situ. pharmaguideline.comyoutube.com The aniline then undergoes a Michael-type conjugate addition to the acrolein, followed by cyclization and dehydration. The final step is the oxidation of the resulting dihydroquinoline intermediate to the aromatic quinoline. youtube.com

Historically, the Skraup reaction was known for being highly exothermic and sometimes violent. wikipedia.orgresearchgate.net Modern adaptations have focused on moderating the reaction's reactivity and improving yields. One significant improvement involves the use of ferrous sulfate (B86663) to control the reaction rate. wikipedia.org Another modification is the use of arsenic acid as a milder oxidizing agent than nitrobenzene, which results in a less vigorous reaction. uniroma1.it More recent advancements include methodological improvements that lead to a marked reduction in the reaction's violence and a substantial increase in the yield of the quinoline product, making the process safer and more suitable for larger-scale applications. researchgate.net

Parameter Classical Skraup Reaction Modern Adaptations
Reactants Aniline, Glycerol, Sulfuric AcidSubstituted Anilines, Glycerol or equivalents
Oxidizing Agent Nitrobenzene wikipedia.orgArsenic Acid, Ferrous Sulfate (moderator) wikipedia.orguniroma1.it
Conditions High temperature, strongly acidicMilder conditions, improved safety protocols researchgate.net
Key Intermediate Acrolein (formed in situ) pharmaguideline.comAcrolein or its precursors
Typical Product QuinolineSubstituted Quinolines

Friedländer Synthesis and Variations

The Friedländer synthesis, developed by Paul Friedländer in 1882, is a versatile and straightforward method for preparing substituted quinolines. organicreactions.orgwikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound containing a reactive α-methylene group. organicreactions.orgresearchgate.net The process is typically catalyzed by either an acid or a base, such as sodium hydroxide (B78521), and is followed by a cyclodehydration step to form the quinoline ring. organicreactions.orgjk-sci.com

There are two generally accepted mechanisms for the Friedländer synthesis. One pathway begins with an aldol (B89426) condensation between the two carbonyl reactants, followed by cyclization and imine formation. An alternative pathway starts with the formation of a Schiff base between the aromatic amine and the second carbonyl compound, which then undergoes an intramolecular aldol reaction to form the final quinoline product. wikipedia.org

Modern variations of the Friedländer synthesis focus on improving efficiency and expanding its applicability by using a range of catalysts. These include Brønsted acids like p-toluenesulfonic acid and Lewis acids. wikipedia.org Studies have also explored the use of iodine and various metal triflates, such as zinc triflate and zirconium triflate, which can promote the reaction under environmentally friendly conditions. wikipedia.orgnih.gov The development of microwave-assisted protocols and the use of ionic liquids have further enhanced the reaction by reducing reaction times and offering greener alternatives to conventional heating. jk-sci.comnih.gov

Catalyst Type Examples Conditions Typical Yield
Base Catalysts Sodium Hydroxide, Pyridine jk-sci.comReflux in solvents like ethanol (B145695)Variable
Acid Catalysts p-Toluene Sulfonic Acid, Trifluoroacetic Acid wikipedia.orgSolvent-free, conventional heating or microwaveOften high (>90%)
Lewis Acids Zinc Triflate, Zirconium Triflate nih.gov60°C in ethanol/waterHigh (>88%)
Ionic Liquids [Hbim]BF₄ nih.govSolvent-free, 100°CUp to 93%

Knorr Quinoline Synthesis and Derivatives

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a method for converting β-ketoanilides into 2-hydroxyquinolines (quinolin-2-ones). iipseries.orgwikipedia.org The reaction is an intramolecular cyclization that occurs under strongly acidic conditions, typically using concentrated sulfuric acid. wikipedia.org The mechanism involves an electrophilic aromatic substitution, where the enol or enolate of the ketoanilide attacks the benzene ring, followed by dehydration to form the quinoline ring system. wikipedia.org

The outcome of the Knorr synthesis can be sensitive to reaction conditions. Research has shown that while an excess of a strong acid like polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline (B72897), using smaller amounts of PPA can lead to the formation of a competing product, the isomeric 4-hydroxyquinoline (B1666331). wikipedia.org This suggests a mechanistic divergence based on the degree of protonation of the intermediates. wikipedia.org More recent studies have recommended triflic acid as a highly effective catalyst for the Knorr cyclization. wikipedia.org This synthesis is particularly useful for preparing quinolines with a hydroxyl group at the 2-position. iipseries.org

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, reported in 1887, is a crucial method for the preparation of 4-hydroxyquinolines, also known as quinolin-4-ones. nih.govwikipedia.org The synthesis involves the condensation of an aniline with a β-ketoester. jptcp.comwikipedia.org The reaction proceeds via a Schiff base intermediate. wikipedia.org A key feature of this synthesis is its temperature-dependent regioselectivity. At lower temperatures, the reaction favors the formation of a β-amino acrylate (B77674) through addition to the keto group, which upon heating cyclizes to yield a 4-hydroxyquinoline. pharmaguideline.comwikipedia.org This is the standard Conrad-Limpach pathway.

However, at higher temperatures (around 140°C or more), the aniline may preferentially attack the ester group, leading to a β-keto acid anilide. wikipedia.org This intermediate then cyclizes to form a 2-hydroxyquinoline, a variation known as the Knorr quinoline synthesis. wikipedia.org The cyclization step in the Conrad-Limpach synthesis often requires very high temperatures (e.g., ~250°C) and is typically performed in a high-boiling inert solvent like mineral oil to improve yields. wikipedia.orgsynarchive.com The choice of solvent can significantly impact the reaction's efficiency. nih.gov

Reaction Condition Intermediate Final Product
Lower Temperature β-amino acrylate pharmaguideline.com4-Hydroxyquinoline wikipedia.org
Higher Temperature β-keto acid anilide wikipedia.org2-Hydroxyquinoline (Knorr product) wikipedia.org

Camps' Cyclization Methodologies

The Camps quinoline synthesis, also referred to as the Camps cyclization, is a reaction that converts an o-acylaminoacetophenone into a hydroxyquinoline using a base, typically a hydroxide ion. wikipedia.orgchem-station.com A distinctive feature of this reaction is its ability to produce two different structural isomers of hydroxyquinolines, depending on the direction of the intramolecular cyclization. wikipedia.orgen-academic.com The reaction proceeds via an intramolecular aldol-type condensation.

The relative ratio of the two possible products depends on the structure of the starting material and the specific reaction conditions employed. wikipedia.org The products are often depicted in their enol form as hydroxyquinolines, but it is understood that the keto tautomer (a quinolone) is often the predominant form. wikipedia.org This method provides a direct route to both 2-hydroxy- and 4-hydroxyquinoline derivatives from a single, appropriately substituted precursor. wikipedia.org

Doebner-von Miller and Combes Syntheses

The Doebner-von Miller reaction is closely related to the Skraup synthesis and is sometimes referred to as the Skraup-Doebner-Von Miller quinoline synthesis. iipseries.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound (e.g., an aldehyde or ketone) in the presence of an acid catalyst, such as a Lewis acid or a Brønsted acid. wikipedia.orgsynarchive.com This method is a common route to 2- and/or 4-substituted quinolines. nih.gov A proposed mechanism involves the initial conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation. wikipedia.org Modern improvements to this reaction include the use of biphasic reaction media, which helps to sequester the carbonyl substrate in an organic phase, thereby reducing acid-catalyzed polymerization and increasing the yield of the desired quinoline product. nih.gov

The Combes synthesis provides a route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This reaction involves the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound, such as a β-diketone. slideshare.netwikiwand.com The mechanism proceeds through the formation of an enamine intermediate from the reaction of the aniline and one of the carbonyl groups. wikipedia.org This enamine then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final substituted quinoline. wikipedia.orgwikiwand.com Concentrated sulfuric acid is a common catalyst for this cyclization step. wikipedia.org

Pfitzinger and Niementowski Reactions

The Pfitzinger and Niementowski reactions are foundational methods for the synthesis of the quinoline core. While direct synthesis of this compound using these methods is not extensively reported, they provide a framework for the synthesis of key precursors.

The Pfitzinger reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid. google.com To synthesize a precursor for this compound, a substituted isatin, such as 5-methoxyisatin, can be employed. The reaction with a simple ketone like acetone, in a basic medium, would theoretically yield 7-methoxy-2-methylquinoline-4-carboxylic acid. Subsequent decarboxylation and demethylation would then lead to the desired diol. The general mechanism involves the base-catalyzed opening of the isatin ring, followed by condensation with the ketone to form an imine, which then undergoes cyclization and dehydration to form the quinoline ring. google.com

The Niementowski reaction provides a route to 4-hydroxyquinolines through the condensation of an anthranilic acid with a ketone or aldehyde at elevated temperatures. wikipedia.org For the synthesis of a this compound precursor, 4-methoxyanthranilic acid could be reacted with a suitable ketone. A modified Niementowski reaction, employing thionyl chloride to generate a reactive iminoketene intermediate from anthranilic acid, has been shown to produce 4-hydroxyquinoline derivatives in good yields under milder conditions. wikipedia.org This approach could potentially be adapted for substituted anthranilic acids to generate 7-substituted-4-hydroxyquinolines.

ReactionReactantsReagents/ConditionsProductYield (%)
Pfitzinger Reaction (Hypothetical)5-Methoxyisatin, Acetone1. KOH, Ethanol/Water, Reflux2. Acidification7-Methoxy-2-methylquinoline-4-carboxylic acidData not available
Modified Niementowski ReactionAnthranilic acid, CyclohexanoneSOCl₂, Benzene, Reflux, then cyclohexanone, rt1,2,3,4-Tetrahydroacridin-9-one82 wikipedia.org

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis has seen a surge in the development of transition metal-catalyzed reactions for the construction of heterocyclic scaffolds, offering advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Strategies

Copper catalysis has emerged as a powerful tool for the synthesis of quinolines. Copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters provides a direct route to substituted quinolines. researchgate.net This methodology involves the successive formation of C-N and C-C bonds in a cascade process. While not specifically demonstrated for this compound, the tolerance of this method to various functional groups suggests its potential applicability in synthesizing appropriately substituted precursors. For instance, the reaction of 3-methoxyaniline with an appropriate terminal alkyne could potentially lead to a 7-methoxyquinoline (B23528) derivative. Another copper-catalyzed approach involves the dual cyclization of anilines with nitriles, which has been used to synthesize the quinindoline core structure and demonstrates the versatility of copper in facilitating complex annulations. rsc.org

Catalyst SystemReactantsConditionsProductYield (%)
CuIAniline, Ethyl phenylpropiolateToluene, 120 °C4-Phenyl-2-quinolone85 researchgate.net
Cu₂O / BF₃·OEt₂2-(2-Bromophenyl)acetonitrile, AnilineDMF/NMP, 120 °CQuinindoline76 rsc.org

Iron, being an earth-abundant and non-toxic metal, has gained significant attention as a catalyst in organic synthesis. Iron-catalyzed three-component coupling reactions of aldehydes, amines, and styrenes have been developed for the synthesis of 2,4-disubstituted quinolines. chemrxiv.org This method is characterized by its use of an inexpensive catalyst and oxygen as the oxidant. Furthermore, iron-catalyzed intramolecular dehydrogenative coupling of amido-alcohols has been reported for the synthesis of substituted 3-arylquinolin-2(1H)-ones, offering an alternative to palladium-catalyzed methods. nih.gov These iron-catalyzed strategies, with their broad substrate scope, could potentially be adapted for the synthesis of precursors to this compound by using appropriately functionalized starting materials.

Catalyst SystemReactantsConditionsProductYield (%)
FeCl₃Benzaldehyde, Aniline, StyreneO₂, 120 °C2,4-Diphenylquinoline85 chemrxiv.org
Fe(acac)₂2-Amino-N-(2-hydroxy-2-phenylethyl)benzamideToluene, 120 °C3-Phenylquinolin-2(1H)-one92 nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, and numerous methods for quinoline synthesis have been developed. Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines under mild conditions. commonorganicchemistry.com This reaction exhibits broad functional group compatibility. Another elegant approach is the palladium-catalyzed intermolecular aerobic annulation of o-alkenylanilines and alkynes to construct 2,3-disubstituted quinolines. rsc.org A potential route to a this compound precursor could involve the synthesis of 4,7-dichloroquinoline (B193633), which has been prepared via a multi-step sequence starting from 3-chloroaniline, followed by hydrolysis. google.comwikipedia.org

Catalyst SystemReactantsConditionsProductYield (%)
Pd(OAc)₂ / PPh₃2-Iodoaniline, 1-Phenylprop-2-yn-1-olK₂CO₃, DMF, 80 °C4-Methyl-2-phenylquinoline95 commonorganicchemistry.com
PdCl₂ / PPh₃ / Cu(TFA)₂2-Vinylaniline, PhenylacetyleneO₂, PivOH, MeCN/DMSO, 80 °C2,3-Diphenylquinoline86 rsc.org

Cobalt catalysis offers a cost-effective and sustainable alternative to more precious metal catalysts. Ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones has been shown to produce a variety of substituted quinolines in good to excellent yields under mild, one-pot conditions. This method is environmentally benign as it generates hydrogen gas as the only byproduct. Another cobalt-catalyzed approach involves the redox-neutral annulation of anilides and alkynes, which provides an efficient route to the quinoline scaffold. The adaptability of these cobalt-catalyzed systems suggests their potential for synthesizing quinolines with the 4,7-disubstitution pattern.

Catalyst SystemReactantsConditionsProductYield (%)
Co(OAc)₂·4H₂O(2-Aminophenyl)methanol, AcetophenoneK₂CO₃, Dioxane, 120 °C2-Phenylquinoline97
Co(OAc)₂·4H₂OAcetanilide, DiphenylacetyleneZn(OTf)₂, DCE, 130 °C2,3,4-Triphenylquinoline92
Nickel and Manganese Catalysis in Quinoline Synthesis

The use of earth-abundant and inexpensive 3d transition metals like nickel and manganese has become a significant area of research for sustainable chemical synthesis. These metals have proven effective in catalyzing the formation of quinoline rings through various mechanisms, primarily involving dehydrogenative coupling reactions.

Nickel Catalysis: Nickel-catalyzed systems provide an eco-friendly and efficient route for quinoline synthesis. A prominent strategy involves the double dehydrogenative coupling of 2-aminobenzyl alcohol with secondary alcohols like 1-phenylethanol. researchgate.netresearchgate.net This approach, which can be performed under aerobic conditions, is phosphine-free and operates at mild temperatures (e.g., 80 °C), making it a sustainable alternative to harsher traditional methods. researchgate.netresearchgate.net The catalyst is often a molecularly defined complex that can be regenerated under aerobic oxidation. researchgate.netorganic-chemistry.org Another nickel-catalyzed method involves the sequential dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones or other secondary alcohols to produce a wide range of polysubstituted quinolines. organic-chemistry.org These nickel-based protocols offer high yields and a broad substrate scope, representing a powerful tool for constructing the quinoline core. researchgate.netorganic-chemistry.org

Manganese Catalysis: Manganese is another environmentally benign metal that has been successfully employed in quinoline synthesis. Well-defined, phosphine-free manganese(II) complexes have been shown to catalyze the synthesis of quinolines from amino alcohols and ketones. organic-chemistry.orgnih.gov Mechanistic studies suggest these reactions proceed through a metal-ligand cooperative mechanism. nih.gov Furthermore, visible-light-initiated manganese catalysis has been developed for synthesizing quinolines and naphthyridines from ortho-aminobenzyl alcohols and ketones under ambient, aerobic conditions. nih.gov This photocatalytic system is effective for a variety of substrates, including those with electron-donating and electron-deficient groups, and has been applied to the functionalization of bioactive steroids. nih.gov While these nickel and manganese-catalyzed methods are well-established for general quinoline synthesis, their specific application to produce the this compound scaffold has not been extensively reported and remains an area for future exploration.

Organocatalysis and Metal-Free Protocols for this compound Precursors

The drive to eliminate potentially toxic and costly transition metals from synthetic processes has led to the development of powerful organocatalytic and metal-free protocols. These methods offer mild reaction conditions and high functional group tolerance, making them particularly suitable for the synthesis of complex, functionalized quinolines. nih.gov

A notable example is the organocatalytic, one-pot, three-component synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, which are direct precursors to analogues of this compound. nih.gov This protocol reacts 3-aminophenol, various substituted benzaldehydes, and malononitrile (B47326) using ammonium (B1175870) acetate (B1210297) as an inexpensive and benign catalyst in an ethanol solvent. nih.gov The reaction proceeds efficiently through a sequence of Knoevenagel condensation, Michael addition, rearrangement, and cyclization, yielding the desired products in high yields (63–97%) within 15–90 minutes. nih.gov This method avoids toxic solvents, precious metals, and harsh conditions. nih.gov

Other metal-free approaches that can generate precursors for this compound include modifications of classical reactions. The Conrad-Limpach reaction, which combines aryl amines and β-ketoesters, is a traditional route to quinolin-4-ols. mdpi.com Modern improvements to this method have focused on using high-boiling, non-traditional solvents or solvent-free conditions to enhance efficiency and address the challenges of removing difficult solvents like mineral oil or diphenyl ether. mdpi.com Additionally, metal-free radical-promoted cyclizations of arylamine precursors represent an alternative pathway to the quinoline core. mdpi.com These strategies collectively provide robust, metal-free avenues to access the foundational structures required for this compound synthesis.

Green Chemistry Principles in Quinoline Synthesis

Green chemistry principles, which aim to reduce waste, minimize energy consumption, and use non-toxic reagents, are increasingly being integrated into quinoline synthesis. researchgate.netnih.gov These principles are manifested through techniques such as microwave-assisted synthesis, the use of aqueous or solvent-free reaction media, and the development of catalyst-free protocols.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant reductions in reaction times, improved yields, and enhanced energy efficiency compared to conventional heating. researchgate.netresearchgate.net In the context of quinoline synthesis, microwave assistance has been applied to various reactions, including multicomponent strategies. nih.gov For instance, a microwave-assisted, catalyst-free three-component reaction of 1-naphthylamine, an aldehyde, and a chalcone (B49325) has been developed for the efficient synthesis of complex annulated quinolines. jetir.org

Another green approach combines microwave irradiation with organocatalysis. The three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid in ethanol, catalyzed by p-toluenesulfonic acid (p-TSA), furnishes quinoline-4-carboxylic acid derivatives in good yields within just 3 minutes under microwave conditions at 80 °C. nih.gov Bismuth triflate has been used to catalyze a microwave-assisted multicomponent reaction between 4-hydroxycoumarin, aldehydes, and aromatic amines in water, providing a rapid and straightforward method for accessing coumarin-fused dihydroquinolines. rsc.org These examples highlight the synergy between microwave technology and other green principles to create highly efficient and sustainable synthetic routes to quinoline derivatives. researchgate.netnih.govjetir.org

Eliminating volatile and often toxic organic solvents is a cornerstone of green chemistry. Consequently, performing reactions under solvent-free conditions or in benign media like water or ethanol is highly desirable. researchgate.netresearchgate.netacademie-sciences.fr

The Friedländer synthesis, a classic method for preparing quinolines, has been successfully adapted to solvent-free conditions. One such method involves the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones in the presence of caesium iodide under thermal conditions, providing good yields and a simple workup. researchgate.net Another approach utilizes an ionic liquid, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, as a reusable catalyst for the solvent-free Friedländer synthesis of poly-substituted quinolines, achieving excellent yields in short reaction times. academie-sciences.fr

Water is an ideal green solvent due to its abundance, non-toxicity, and safety profile. nih.gov L-proline has been shown to be an effective catalyst for the three-component synthesis of quinoline derivatives in aqueous media. researchgate.net A particularly relevant example is the aforementioned synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, which uses ethanol as a relatively green solvent, further underscoring the applicability of these principles to the synthesis of this compound precursors. nih.gov

Developing synthetic methods that proceed without any catalyst represents a significant step towards ideal atom economy and process simplification. While challenging, several catalyst-free approaches for quinoline synthesis have been reported, often relying on thermal energy or microwave irradiation to drive the reaction. researchgate.net

A notable example is a multicomponent reaction that yields coumarin-fused quinolines. When a mixture of 4-hydroxycoumarin, an aldehyde, and an aromatic amine is heated under solvent-free conditions without a catalyst, it selectively produces the fully aromatized quinoline product. rsc.org This contrasts with the microwave-assisted reaction in water, which yields the dihydroquinoline analogue, demonstrating how reaction conditions can be tuned to achieve different products without a catalyst. rsc.org Similarly, catalyst- and solvent-free synthesis of complex annulated quinolines has been achieved under microwave irradiation through an aza-Diels-Alder reaction strategy, highlighting a highly efficient and environmentally friendly protocol. jetir.org While direct catalyst-free synthesis of this compound itself is not yet established, these methodologies provide a promising foundation for future development.

Multicomponent Reaction (MCR) Strategies for this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgmdpi.com This approach is exceptionally well-suited for constructing diverse libraries of quinoline analogues. nih.govrsc.org

A powerful demonstration of this strategy is the one-pot, three-component synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, which serve as valuable analogues and precursors for this compound. nih.gov This reaction combines 3-aminophenol, malononitrile, and a variety of substituted benzaldehydes with ammonium acetate catalysis. The method is notable for its operational simplicity, high yields, and short reaction times. The scope of the reaction with respect to the aldehyde component allows for significant structural diversity in the final product, as detailed in the table below.

Synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline Analogues via MCR nih.gov
EntryAldehyde (R group)Time (min)Yield (%)
1C6H51597
24-Cl-C6H42095
34-F-C6H42096
44-Br-C6H42594
54-NO2-C6H43090
64-OH-C6H44085
74-OCH3-C6H43588
83-Cl-C6H42592
92-Cl-C6H43090
102,4-diCl-C6H44085

This MCR exemplifies a green and efficient route to highly functionalized quinoline precursors, avoiding harsh reagents and complex purification steps. Other MCRs, such as those forming coumarin-fused quinolines, further illustrate the versatility of this approach in generating diverse quinoline-based scaffolds. rsc.org

Povarov Reaction Applications

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinoline derivatives, which can be subsequently oxidized to the corresponding quinolines. eurekaselect.comsci-rad.com It is a formal aza-Diels-Alder reaction between an aniline, an aldehyde, and an activated alkene. eurekaselect.com The multicomponent nature of the Povarov reaction allows for the rapid generation of a library of substituted quinolines. researchgate.net

While specific examples of the Povarov reaction for the synthesis of this compound are not readily found in the literature, the general mechanism suggests a plausible route. A potential synthetic approach could involve the reaction of a suitably substituted aniline, such as an aminobenzene-1,4-diol derivative (or a protected version), with an aldehyde and an activated alkene. The resulting tetrahydroquinoline could then be oxidized to furnish the aromatic this compound. The choice of catalyst, often a Lewis acid, is crucial for the efficiency of the reaction. sci-rad.com

Table 1: Potential Reactants for Povarov Reaction towards this compound

ComponentExample
Aniline Derivative2-Amino-benzene-1,4-diol
AldehydeFormaldehyde
Activated AlkeneEthyl vinyl ether

Note: This table represents a hypothetical reaction scheme based on the principles of the Povarov reaction, as direct literature evidence for this specific synthesis is scarce.

Gewald and Ugi Reaction Adaptations

The Gewald reaction is a well-known multicomponent reaction for the synthesis of 2-aminothiophenes. wikipedia.orgsemanticscholar.org While it is not a direct method for quinoline synthesis, its principles of multicomponent assembly are relevant. Adaptations of Gewald-type reactivity to nitrogen-containing heterocycles are an area of interest in synthetic chemistry.

The Ugi four-component reaction (U-4CR) is another cornerstone of multicomponent chemistry, typically yielding α-acylamino carboxamides from an amine, an aldehyde, a carboxylic acid, and an isocyanide. nih.govresearchgate.net The versatility of the Ugi reaction has been demonstrated in the synthesis of various heterocyclic systems through post-Ugi transformations. researchgate.net A hypothetical route to a functionalized this compound precursor could involve an Ugi reaction followed by a cyclization step. For instance, an appropriately substituted aminophenol could be used as the amine component, leading to a product that, upon a subsequent intramolecular reaction, could form the quinoline ring system.

Three-Component and Four-Component Protocols

Three-component reactions are a hallmark of modern synthetic efficiency, and several have been developed for quinoline synthesis. researchgate.net A notable example is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov A modification of this, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds. These methods could be adapted for the synthesis of this compound by employing a suitably substituted aniline.

Four-component reactions, such as the Ugi reaction discussed earlier, offer even greater molecular diversity from simple starting materials. nih.gov The development of novel four-component reactions for the direct synthesis of highly substituted quinolines is an active area of research. These reactions often involve a cascade of bond-forming events, initiated by a catalyst. researchgate.net

Stereoselective and Regioselective Synthesis of this compound Analogues

The control of stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules.

Stereoselective Synthesis: For this compound analogues that contain chiral centers, stereoselective synthesis is essential. The use of chiral catalysts or chiral auxiliaries in reactions like the Povarov reaction can induce asymmetry in the product. While the synthesis of chiral quinoline-based ligands for asymmetric catalysis is well-documented, thieme-connect.com specific examples of stereoselective synthesis of chiral analogues of this compound are not prevalent in the literature.

Regioselective Synthesis: The regiochemical outcome of quinoline synthesis is determined by the substitution pattern of the starting materials and the reaction conditions. For instance, in the synthesis of substituted quinolines from 3-substituted anilines, the cyclization can occur at either the C-2 or C-4 position of the aniline ring, leading to a mixture of regioisomers. researchgate.net The choice of catalyst and solvent can significantly influence this selectivity. In the context of this compound, achieving the desired 4,7-substitution pattern requires careful selection of starting materials where the regiochemistry of the cyclization is directed to the desired positions. For example, using an aminophenol with a directing group could favor the formation of the desired isomer.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: A wide range of catalysts, including Lewis acids, Brønsted acids, and transition metal complexes, have been employed in quinoline synthesis. nih.gov For instance, in three-component reactions for the synthesis of quinoline derivatives, various catalysts have been shown to be effective, with the optimal choice depending on the specific substrates. organic-chemistry.org The development of reusable and environmentally benign catalysts is a key focus of green chemistry.

Solvent and Temperature: The solvent can have a profound effect on the reaction rate, yield, and even the regioselectivity. researchgate.net Microwave irradiation has been shown to be beneficial in some cases, reducing reaction times and improving yields. wikipedia.org The reaction temperature is another critical parameter that needs to be carefully controlled to balance the rate of reaction with the stability of the reactants and products. nih.gov

Yield Improvement: The yield of a reaction can often be improved by systematically varying the reaction parameters. Design of experiments (DoE) is a powerful statistical tool that can be used to efficiently optimize multiple variables simultaneously. Machine learning algorithms are also emerging as a tool for predicting and optimizing reaction conditions. beilstein-journals.org

Table 2: Factors Influencing Yield in Quinoline Synthesis

FactorInfluence
Catalyst Activity and selectivity of the reaction. nih.gov
Solvent Polarity and coordinating ability can affect reaction rates and pathways. researchgate.net
Temperature Affects reaction kinetics and can influence product distribution. nih.gov
Reactant Ratios Stoichiometry of reactants can impact the formation of the desired product versus side products.

Advanced Spectroscopic Characterization and Computational Analysis of Quinoline 4,7 Diol

Comprehensive Spectroscopic Methodologies for Structural Elucidation

The definitive structural confirmation and analysis of Quinoline-4,7-diol would rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic arrangement, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would be fundamental.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the two hydroxyl protons. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the substitution pattern on the quinoline (B57606) ring system. The hydroxyl proton signals might be broad and their chemical shifts dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For the C₉H₇NO₂ structure of this compound, nine distinct carbon signals would be anticipated, confirming the molecular asymmetry. The chemical shifts of the carbons bearing the hydroxyl groups would be significantly different from the other aromatic carbons.

Status for this compound: Specific, experimentally-derived ¹H and ¹³C NMR data are not found in the reviewed literature. While data exists for related compounds like 4,7-dichloroquinoline (B193633) and other quinolinediols, direct comparison is not possible without experimental validation for the title compound. nih.gov, chemicalbook.com, chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expected Absorptions: The IR spectrum of this compound would be characterized by a broad absorption band in the 3500-3200 cm⁻¹ region, indicative of the O-H stretching vibrations of the hydroxyl groups. C=C and C=N stretching vibrations of the aromatic quinoline core would appear in the 1650-1400 cm⁻¹ range. C-O stretching vibrations would be expected in the 1260-1000 cm⁻¹ region.

Status for this compound: No experimental IR spectrum specifically for this compound has been published. Spectra for compounds like 4-hydroxyquinoline (B1666331) and 2,4-quinolinediol (B147529) show the expected hydroxyl and aromatic absorptions, providing a general reference. nih.gov, nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Expected Data: For this compound (C₉H₇NO₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion [M]⁺ and its corresponding molecular formula. The calculated monoisotopic mass is approximately 161.0477 g/mol . The fragmentation pattern would likely involve the loss of small neutral molecules such as CO or HCN from the quinoline ring system.

Status for this compound: No experimental mass spectrum or detailed fragmentation analysis for this compound is available in the scientific literature. Data for related molecules like 4,7-dichloroquinoline and various hydroxyquinolines are documented. nist.gov, nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems.

Expected Transitions: The quinoline ring system is a chromophore that absorbs UV light. The presence of two hydroxyl groups, which are auxochromes, would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted quinoline. The spectrum would likely show multiple bands corresponding to π→π* transitions within the aromatic system.

Status for this compound: Published UV-Vis spectra for this compound are not available. Studies on other hydroxyquinolines confirm that the position of the hydroxyl groups significantly influences the λ_max values. nih.gov, acs.org

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expected Findings: An XRD analysis of a suitable crystal of this compound would confirm the planarity of the quinoline ring and the precise geometry of the hydroxyl groups. It would also reveal the crystal packing and identify any intermolecular hydrogen bonding involving the hydroxyl groups, which would be crucial for understanding its solid-state properties.

Status for this compound: There are no published crystal structures for this compound. Crystal structures for derivatives such as 4,7-dichloroquinoline and other functionalized quinolines have been reported, illustrating the types of intermolecular interactions that can be expected. nih.gov, acs.org, sioc-journal.cn

Theoretical and Computational Chemistry Approaches

In the absence of experimental data, theoretical methods like Density Functional Theory (DFT) are invaluable for predicting molecular properties.

Methodology: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), could be employed to optimize the geometry of this compound. academie-sciences.fr, mdpi.com These calculations can predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies, UV-Vis electronic transitions), molecular electrostatic potential maps (to identify electron-rich and electron-poor regions), and frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding the molecule's reactivity. researchgate.net, researchgate.net

Status for this compound: No specific computational studies focused on this compound were found. However, numerous studies on other quinoline derivatives demonstrate the power of DFT to accurately predict and corroborate experimental findings, setting a clear precedent for future theoretical investigation of this isomer. researchgate.net, researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecular systems. etprogram.org This quantum mechanical modeling method is employed to predict various molecular characteristics of quinoline derivatives, offering insights that are complementary to experimental data. nih.gov Calculations are often performed using specific functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), to optimize molecular geometries and predict spectroscopic and reactivity parameters. uantwerpen.benih.gov

Electronic Structure Analysis (HOMO-LUMO, MEP, NPA, NBO)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations provide a detailed picture of this structure through various analyses.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). kuleuven.be The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. scirp.orgresearchgate.net For instance, DFT studies on various quinoline derivatives have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's stability. uantwerpen.bemdpi.com

Interactive Table: Frontier Orbital Energies and Reactivity Descriptors for Selected Quinoline Derivatives (Calculated via DFT)

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Ionization Potential (I) (eV) Electron Affinity (A) (eV) Hardness (η) (eV)
Quinoline -6.646 -1.816 4.83 - - -
8-hydroxy-2-methyl quinoline - - 4.27 7.346 5.032 1.157
5,7-dichloro-8-hydroxy-2-methyl quinoline - - 4.08 8.475 5.218 1.628
Quinoline-4-carbaldehyde - - 4.06 - - -

Data sourced from various DFT studies on quinoline derivatives. uantwerpen.bescirp.orgresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to understand the charge distribution and reactive sites of a molecule. kuleuven.benih.gov It illustrates the electrostatic potential on the electron density surface, where red regions (negative potential) indicate electrophilic attack sites (electron-rich areas) and blue regions (positive potential) indicate nucleophilic attack sites (electron-poor areas). chemrxiv.org For quinoline derivatives, MEP analysis helps identify regions susceptible to interactions with biological targets or other reagents. researchgate.netnih.gov

Tautomeric Equilibria and Relative Stability Studies of this compound

Hydroxyquinolines, such as this compound, can exist in different tautomeric forms, primarily the enol (-OH) and keto (=O) forms. The equilibrium between these tautomers is influenced by the molecular environment, such as the solvent. bas.bgwuxiapptec.com DFT calculations are instrumental in determining the relative stabilities of these tautomers by computing their total energies. researchgate.net

Studies on related compounds like 7-hydroxyquinoline (B1418103) show that the enol tautomer is typically more stable in the ground state. mdpi.com However, factors like intramolecular and intermolecular hydrogen bonding can shift this equilibrium. wuxiapptec.com For quinolin-4-one derivatives, theoretical calculations have shown a thermodynamic equilibrium between keto and enol forms, which can influence reaction pathways. researchgate.net The presence of water molecules, for instance, can significantly reduce the energy barrier for tautomerization and shift the equilibrium by forming stable hydrogen-bonded complexes with the keto form. wuxiapptec.com By calculating the energies of the possible enol, keto-enol, and diketo tautomers of this compound in both the gas phase and in various solvents, DFT can predict the predominant species under different conditions.

Vibrational Spectroscopy Prediction and Interpretation

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. dergipark.org.tr By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. nih.govnih.gov

The calculated frequencies are often systematically higher than the experimental ones due to the approximation of the harmonic model and the use of finite basis sets. Therefore, they are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP) to improve agreement with experimental data. uantwerpen.be Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates to each normal vibration. uantwerpen.be This combined computational and experimental approach has been successfully applied to numerous quinoline derivatives, including 4-hydroxy-3-cyano-7-chloro-quinoline and 2-chloroquinoline-3-carboxaldehyde, leading to a comprehensive understanding of their vibrational properties. nih.govdergipark.org.tr

Interactive Table: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm-1) for a Quinoline Derivative

Experimental (FT-IR) Calculated (DFT/B3LYP) Scaled Frequency Assignment (PED)
3450 3580 3458 O-H stretch
3080 3195 3085 C-H stretch (aromatic)
1625 1680 1624 C=C stretch (ring)
1580 1635 1580 C=N stretch (ring)
1250 1295 1251 C-O stretch

This table is a representative example based on data from studies on hydroxy-quinoline derivatives. nih.govdergipark.org.tr

Bond Dissociation Energy (BDE) and Reaction Energetics

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. DFT calculations provide reliable estimates of BDEs, which are critical for understanding a molecule's thermal stability and reactivity, particularly its susceptibility to autoxidation and hydrolysis. uantwerpen.be The weakest bond in a molecule, identified by the lowest BDE, is often the most reactive site for radical-initiated reactions.

For example, computational studies on halo-quinolines have shown that the C-Cl BDE varies significantly depending on the chlorine's position on the ring. nih.gov This variation in BDE correlates directly with the regioselectivity observed in palladium-catalyzed cross-coupling reactions, where the reaction occurs preferentially at the position with the lowest C-Cl BDE. nih.gov For this compound, calculating the BDE for the O-H and various C-C, C-N, and C-H bonds would reveal the most likely points of initial degradation.

Ionization Potential (IP) and Proton Dissociation Energy (PDE)

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. Within the framework of DFT, IP can be approximated using the energy of the HOMO (EHOMO) through Koopmans' theorem (IP ≈ -EHOMO). researchgate.netrsc.org It is a key descriptor of a molecule's reactivity and its ability to donate electrons. rsc.org

Proton Dissociation Energy (PDE) relates to the enthalpy change upon deprotonation of an acidic site. While not always explicitly calculated under this name, the concept is closely linked to the theoretical prediction of acidity (pKa). DFT can be used to calculate the Gibbs free energy change of the deprotonation reaction, allowing for the estimation of a molecule's pKa. researchgate.net For this compound, calculating the PDE for its two hydroxyl groups would quantify their relative acidities, indicating which proton is more likely to be lost in a basic environment. Studies on quinolin-4-one derivatives have shown that substituents significantly influence the acidity of N-H and O-H sites. researchgate.net

Molecular Dynamics (MD) Simulations in Quinoline Research

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the time-dependent behavior of molecules. ijcce.ac.ir MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes, molecular interactions, and solvent effects over time. acs.orgmdpi.com These simulations rely on force fields, such as OPLS or AMBER, which define the potential energy of the system. uantwerpen.beacs.org

In quinoline research, MD simulations are frequently used to investigate the stability of quinoline derivatives when bound to biological targets like proteins or enzymes. mdpi.comresearchgate.netdoi.org By simulating the ligand-protein complex in a solvent box, researchers can analyze the stability of interactions, such as hydrogen bonds, and calculate binding free energies. doi.org Furthermore, MD simulations can elucidate reaction mechanisms like hydrolysis by analyzing radial distribution functions (RDFs) between the molecule's atoms and surrounding water molecules. uantwerpen.be This provides a dynamic picture of how the solvent structure facilitates or hinders a reaction.

In Silico Modeling for Predictive Research and Interaction Studies

In silico modeling has become an indispensable tool in modern chemistry and drug discovery, enabling researchers to predict the properties and interactions of molecules with high accuracy, thereby saving significant time and resources. For heterocyclic compounds like this compound, computational approaches offer profound insights into their potential biological activities, reaction mechanisms, and electronic properties. These methods range from quantitative structure-activity relationship (QSAR) models to sophisticated quantum mechanical calculations.

Predictive research on quinoline derivatives frequently employs computational techniques to forecast their efficacy and mechanism of action against various biological targets. ambeed.com Molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) are principal methods used to explore interactions at the molecular level. ambeed.comambeed.com These studies help in understanding how a ligand like this compound might bind to a protein's active site, the stability of such interactions, and the electronic characteristics that govern its reactivity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used to build predictive models for activities such as anticancer or antimicrobial effects. These models use calculated steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields to predict the activity of new compounds.

For a compound like this compound, a QSAR model could be developed to predict its potential as, for example, a kinase inhibitor. The model would be built using a training set of known quinoline-based inhibitors. The resulting contour maps can guide structural modifications to enhance potency. For instance, a CoMFA map might indicate that a bulky substituent is favored at a certain position for better steric interaction, providing a rationale for designing more effective derivatives.

Table 1: Representative Molecular Descriptors for QSAR Modeling of Quinoline Derivatives

Descriptor Type Examples Relevance to this compound
Electronic Dipole Moment, HOMO/LUMO energies, Partial Charges Governs electrostatic interactions and reactivity; the hydroxyl groups significantly influence charge distribution.
Steric/Topological Molecular Weight, Molecular Volume, Wiener Index Defines the size and shape of the molecule, crucial for fitting into a binding pocket.
Thermodynamic LogP, Polar Surface Area (TPSA) Predicts solubility and membrane permeability, key aspects of drug-likeness.

| Quantum Chemical | Electronegativity, Hardness, Softness | Provides insights into the molecule's stability and reactivity in biological systems. |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as this compound, to a macromolecular target, typically a protein. Studies on various quinoline derivatives have shown their potential to bind to a range of enzymes and receptors, including acetylcholinesterase, protein kinases, and bacterial enzymes. ambeed.com

In a hypothetical docking study of this compound against a target like Epidermal Growth Factor Receptor (EGFR) kinase, the hydroxyl groups at positions 4 and 7 would be expected to play a critical role in forming hydrogen bonds with key amino acid residues in the ATP-binding site, such as threonine or aspartate. The quinoline ring itself can form π-π stacking or hydrophobic interactions. The docking score, an estimation of binding energy, would indicate the strength of this interaction.

Table 2: Hypothetical Docking Results for this compound with a Protein Target (e.g., Kinase)

Parameter Predicted Value Interpretation
Binding Energy (kcal/mol) -8.0 to -10.0 A strong negative value suggests a high binding affinity and stable complex formation.
Key Interacting Residues Asp, Thr, Met, Leu Specific amino acids forming hydrogen bonds, hydrophobic, or halogen bond interactions.
Hydrogen Bonds 2-4 The two hydroxyl groups of this compound are predicted to be primary donors/acceptors.

| Interaction Type | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions | Indicates the nature of the forces stabilizing the ligand-protein complex. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the ligand-protein complex over time. ambeed.com An MD simulation of this compound bound to a target protein would reveal the stability of the initial docking pose, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating interactions. ambeed.com These simulations, often run for nanoseconds, provide a more realistic picture of the molecular interactions in a physiological environment. ambeed.com Analysis of the MD trajectory can confirm the persistence of key hydrogen bonds and hydrophobic contacts, reinforcing the predictions made by docking studies. ambeed.com

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ambeed.com For this compound, DFT calculations can provide valuable data on its geometry, electronic properties, and spectroscopic signatures. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ambeed.com

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. ambeed.com For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for electrophilic attack or hydrogen bonding. ambeed.com This information is invaluable for understanding intermolecular interactions and predicting reaction mechanisms.

Structure Activity Relationship Sar Studies and Rational Design of Quinoline 4,7 Diol Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of quinoline (B57606) derivatives can be significantly altered by introducing various substituents onto the core ring system. These modifications can affect the molecule's potency, selectivity, and pharmacokinetic properties by altering its electronic, steric, and hydrophobic characteristics.

Research into the broader quinoline class has provided valuable insights that can be applied to the Quinoline-4,7-diol scaffold. For instance, in the context of anticancer activity, the introduction of electron-withdrawing groups is often associated with more potent effects compared to electron-donating groups. ijrpr.com Halogenation is a common strategy; the introduction of a fluorine atom at position 6 has been shown to significantly enhance antibacterial activity in certain quinoline derivatives. orientjchem.org Similarly, chloro-substituents have been noted to enhance the antileishmanial activity of some quinoline hybrids. rsc.org

The introduction of hydrophobic groups, such as an alkyl chain, can also enhance anticancer activity by improving the molecule's binding affinity to its target receptor. orientjchem.org Modifications at specific positions are particularly influential. For example, while the core of this discussion is this compound, studies on related quinolin-4-ones show that a cyclopropyl (B3062369) group on the nitrogen at position 1 (N1) increases activity compared to an ethyl group. mdpi.com

The following table summarizes the observed impact of various substituents on the biological activity of the general quinoline scaffold, which can inform the design of this compound analogues.

PositionSubstituentResulting EffectBiological ActivityReference
2Phenyl GroupContributes to distinct biological propertiesAnticancer
3Carboxylic Acid GroupCrucial for inhibitory activityKinase Inhibition orientjchem.org
6Fluorine AtomSignificantly enhances activityAntibacterial orientjchem.org
6Chlorine AtomEnhances activityAntileishmanial rsc.org
6, 8Dibromo-substitutionShowed no inhibitory activity on its ownAnticancer nih.gov
6, 8Dibromo-5-nitroRemarkable inhibitory activityAnticancer nih.gov
7N-heterocycles (e.g., Piperazine)Optimal substituent for enhancing activityAntimicrobial mdpi.com
8Methoxy (B1213986) GroupImproves propertiesAntitumor mdpi.com

Positional Effects of Hydroxyl and Other Functional Groups on the this compound Core

The precise positioning of functional groups on the quinoline nucleus is a critical determinant of biological function. The defining features of this compound are the hydroxyl groups at the C4 and C7 positions.

SAR studies on various quinoline-based compounds have consistently highlighted the importance of these positions. A hydroxyl or methoxy group at position 7 is frequently cited as a key feature for improving antitumor activity. researchgate.netorientjchem.org This suggests that the C7-hydroxyl group of this compound is likely a primary contributor to its potential pharmacological profile, possibly by forming crucial hydrogen bonds with target enzymes or receptors.

The combination of substitutions at both C4 and C7 creates a unique electronic and structural landscape. Research on related quinazoline (B50416) derivatives, specifically '4-aminoquinazoline-6,7-diol', reinforces the significance of the 6,7-diol pattern for binding to protein kinase domains. biorxiv.org While on a different core, this points to the potential of vicinal hydroxyl groups in this region of the benzo-fused ring to anchor the molecule within a biological target's binding site. The substitution pattern of this compound, therefore, represents a distinct pharmacophore whose activity is strongly dependent on the integrity and specific location of these two hydroxyl groups.

Design Principles for Enhanced Pharmacological Profiles

The rational design of this compound analogues with improved therapeutic properties is guided by established medicinal chemistry principles and SAR findings. The primary goal is to optimize the molecule's interaction with its biological target while improving its drug-like properties.

Key design principles include:

Structure-Guided Design: A powerful approach involves using the three-dimensional structure of the target protein to design inhibitors that fit precisely into the binding pocket. For this compound analogues, this would mean identifying key residues in a target enzyme and strategically placing functional groups on the quinoline core to form new hydrogen bonds or other electrostatic interactions. For instance, designing analogues to form a novel water-mediated hydrogen bond with a specific amino acid residue (like Threonine) has proven successful in enhancing inhibitory potency. nih.gov

Maintaining the Core Pharmacophore: The this compound structure itself is the essential pharmacophore. Design strategies should aim to maintain this core while adding substituents that can form additional beneficial interactions. For example, a carboxylic acid group at the C3 position has been identified as crucial for the inhibitory activity of certain quinoline-based kinase inhibitors. orientjchem.org

Planarity and DNA Intercalation: For anticancer applications, the planar structure of the quinoline ring system is a key feature, as it allows the molecule to intercalate between the base pairs of DNA, potentially inhibiting DNA replication and transcription in cancer cells. orientjchem.org Design modifications should seek to preserve or enhance this planarity.

Modulating Physicochemical Properties: Substituents can be used to fine-tune properties like solubility and cell permeability. The introduction of a pyrrolidine (B122466) ring at C7 has been shown to increase activity against Gram-positive bacteria, while a piperazine (B1678402) ring at the same position favors activity against Gram-negative bacteria. mdpi.com Further substitution on these rings can increase water solubility. mdpi.com

Hybridization Strategies with Other Bioactive Scaffolds

Molecular hybridization is an innovative drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. researchgate.net This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, or a dual mechanism of action that can overcome drug resistance. The quinoline nucleus is a versatile scaffold for such strategies. rsc.org

Several hybridization strategies using the quinoline core have been explored and could be applied to this compound:

Quinoline-Triazole Hybrids: The 1,2,3-triazole ring is a popular linker in molecular hybridization because it is chemically stable and can function as a pharmacophore itself. preprints.orgmdpi.com Linking the this compound scaffold to another bioactive molecule via a triazole bridge could produce novel agents with enhanced potency. Studies on quinoline-triazole hybrids have demonstrated considerable antileishmanial activities. nih.gov

Quinoline-Chalcone and Quinoline-Chromone Hybrids: Chalcones and chromones are known for their diverse biological activities. Hybrid molecules combining these scaffolds with a quinoline core have been designed and shown to possess significant antileishmanial activity. nih.gov

Quinoline-Thiazolidinone Hybrids: A library of quinolone-thiazolidinone hybrids has been synthesized and evaluated for anticancer and anti-inflammatory activities, demonstrating the potential of combining these two heterocyclic systems. preprints.org

Quinoline-Piperazine Hybrids: The combination of quinoline and piperazine moieties has attracted significant attention, leading to compounds with activity against various bacteria and mycobacteria. researchgate.net Typically, the piperazine ring is attached to the C4 position of the quinoline, highlighting a potential modification pathway for this compound analogues. researchgate.net

These strategies underscore the modularity of the quinoline scaffold and provide a clear path for developing next-generation therapeutic agents based on the this compound structure.

Emerging Applications and Future Research Directions of Quinoline 4,7 Diol

Applications in Materials Science

The quinoline (B57606) framework is a recognized building block in materials science, with derivatives being applied in nonlinear optics, electrochemistry, and as sensors. uantwerpen.be The inherent properties of quinoline-based compounds, such as high thermal and chemical stability and electron-transporting capabilities, make them highly desirable for optoelectronic applications. mdpi.com Specifically, hydroxyquinoline derivatives are well-known for their ability to chelate metal cations and for their fluorescent properties. uantwerpen.be These characteristics suggest that Quinoline-4,7-diol could be a valuable precursor for developing novel materials. Its two hydroxyl groups offer reactive sites for polymerization or incorporation into larger molecular structures, potentially leading to the creation of advanced polymers, dyes, and organic light-emitting diode (OLED) materials. mdpi.com

Role in Corrosion Inhibition

Quinoline derivatives have demonstrated significant efficacy as corrosion inhibitors for metals like mild steel, particularly in acidic environments. jmaterenvironsci.comias.ac.in The protective mechanism involves the adsorption of the organic molecules onto the metal surface. This is facilitated by the presence of heteroatoms (like nitrogen and oxygen), aromatic rings, and pi-electrons, which act as adsorption centers. jmaterenvironsci.com These features are intrinsic to the this compound structure.

Research on various quinoline derivatives confirms their excellent performance. For instance, studies on N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) in 1 M HCl showed a high inhibition efficiency of 93.4% at a concentration of 500 ppm. biointerfaceresearch.com Similarly, other derivatives have shown that increasing inhibitor concentration enhances protection. ias.ac.inresearchgate.net The presence of nitrogen and oxygen atoms in the quinoline structure allows for the formation of coordination bonds with the empty d-orbitals of iron atoms, creating a protective film on the steel surface. biointerfaceresearch.com Given that this compound possesses both the quinoline core and hydroxyl groups, it is a strong candidate for an effective corrosion inhibitor.

Corrosion Inhibition Efficiency of Selected Quinoline Derivatives on Mild Steel in HCl
Inhibitor CompoundConcentrationInhibition Efficiency (Ew%)Reference
2-chloro quinoline 3-carbaldehyde (CQC)25 ppm80% ias.ac.in
(2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA)25 ppm94% ias.ac.in
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)500 ppm93.4% biointerfaceresearch.com

Development of Advanced Sensors and Optical Devices

The photophysical properties of quinoline derivatives make them suitable for the development of advanced sensors and optical devices. uantwerpen.be Hydroxyquinolines, in particular, are used for chelating and quantifying metal ions due to their fluorescent properties. uantwerpen.be The design of fluorescent chemosensors often relies on mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF), which can be engineered into the quinoline scaffold. mdpi.com

The structure of this compound, with its two hydroxyl groups, is well-suited for acting as a receptor site for analytes. Its conjugation system could facilitate detectable changes in fluorescence or color upon binding to a target species. By modifying the quinoline core, it is possible to tune the molecule's energy gap and control its fluorescence, a key principle in designing sensors for various substances, including nitroaromatic explosives. mdpi.com The electron-withdrawing nature of the quinoline ring system further enhances its potential in optoelectronic applications. mdpi.com

Computational Drug Discovery and Rational Design of Novel Therapeutics Based on this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous drugs with activities ranging from antimalarial to anticancer. orientjchem.orgrsc.org Rational drug design, aided by computational methods, has become a powerful tool for developing new therapeutics based on this framework. nih.govresearchgate.net Computational studies, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the properties and biological activities of new derivatives. bioline.org.brresearchgate.net

These computational approaches analyze molecular descriptors to understand how a molecule's structure relates to its function. For instance, in corrosion inhibition studies, parameters like the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), and the dipole moment are correlated with inhibition efficiency. bioline.org.br A similar approach is used in drug discovery to predict a molecule's binding affinity to a biological target. researchgate.netjst.go.jp By applying these computational tools to this compound, researchers can predict its potential biological activities and guide the synthesis of new derivatives with enhanced therapeutic properties, such as improved target engagement and better pharmacokinetic profiles. nih.govjst.go.jp

Role of Molecular Descriptors in Predicting Activity of Quinoline Derivatives (Based on Corrosion Inhibition QSAR)
Molecular DescriptorAbbreviationCorrelation with Increasing % Inhibition Efficiency (%IE)Reference
Energy of Highest Occupied Molecular OrbitalE_HOMOIncreases bioline.org.br
Energy of Lowest Unoccupied Molecular OrbitalE_LUMODecreases bioline.org.br
Energy GapBGDecreases bioline.org.br
SoftnessσIncreases bioline.org.br
Electrons TransferredΔNIncreases bioline.org.br

Future Perspectives in Synthetic Methodologies for this compound

The synthesis of quinoline derivatives is well-established, with classic methods including the Skraup, Knorr, and Friedländer syntheses. orientjchem.orgtandfonline.com However, these traditional methods often require harsh conditions. tandfonline.com Modern organic synthesis is focused on developing more efficient, cost-effective, and environmentally friendly protocols.

Future synthetic methodologies applicable to this compound and its derivatives will likely involve multicomponent reactions (MCRs), which allow the construction of complex molecules in a single step from multiple starting materials. rsc.org Other advanced approaches include the use of novel catalysts (such as cobalt or copper complexes), metal-free synthesis, and green chemistry principles, such as using water as a solvent or employing microwave-assisted reactions to reduce reaction times and improve yields. tandfonline.comnih.govmdpi.com These innovative strategies are crucial for overcoming the limitations of older methods and for facilitating the large-scale production of novel quinoline compounds. researchgate.netresearchgate.net

Challenges and Opportunities in this compound Research

The primary challenge in this compound research is the current lack of specific studies on the compound itself. While the broader quinoline family is well-documented, dedicated investigation into the unique properties conferred by the 4,7-diol substitution pattern is needed. A key opportunity lies in leveraging the extensive knowledge of other quinoline derivatives to guide this new area of research.

Challenges:

Synthesis: Developing high-yield, scalable synthetic routes for this compound and its derivatives can be difficult, as some reactions may suffer from poor yields or require stringent conditions. researchgate.net

Specificity in Biological Applications: In drug design, a significant challenge is to create derivatives with high target specificity to minimize off-target effects and potential toxicity. nih.gov

Opportunities:

Novel Materials: The diol functionality offers a unique opportunity to synthesize new polymers and coordination complexes with tailored optical and electronic properties for use in materials science.

Therapeutic Potential: Systematic evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents, potentially with new mechanisms of action. nih.gov

Advanced Synthesis: There is an opportunity to apply modern, green synthetic methods to produce this compound, making its exploration more efficient and sustainable. rsc.orgtandfonline.com

Computational Synergy: Combining computational predictions with experimental synthesis and testing can accelerate the discovery of promising applications for this compound. researchgate.net

Q & A

Q. What are the recommended spectroscopic techniques for characterizing Quinoline-4,7-diol, and how do they resolve structural ambiguities?

this compound can be characterized using:

  • Infrared (IR) spectroscopy to identify hydroxyl (-OH) and aromatic C-H stretching vibrations, critical for confirming functional groups .
  • NMR spectroscopy (¹H and ¹³C) to map proton environments and carbon connectivity, distinguishing between regioisomers (e.g., 4,7- vs. 4,8-diol derivatives) .
  • Mass spectrometry (MS) to determine molecular weight and fragmentation patterns, aiding in purity assessment . Cross-referencing these methods ensures structural accuracy, particularly when differentiating between hydroxyl group positions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use ventilated fume hoods and personal protective equipment (PPE) (gloves, goggles) to avoid inhalation or skin contact, as quinoline derivatives can cause irritation .
  • Store in airtight containers away from oxidizers, as decomposition may release hazardous gases (e.g., carbon oxides) .
  • Follow spill protocols: neutralize with inert absorbents and dispose of as hazardous waste .

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Regioselective hydroxylation of quinoline precursors (e.g., 4,7-dichloroquinoline) via hydrolysis under controlled pH and temperature can enhance diol formation .
  • Catalytic methods using transition metals (e.g., Pd/C) may reduce byproducts in multi-step syntheses .
  • Monitor reaction progress with HPLC or TLC to isolate intermediates and minimize degradation .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

  • This compound’s stability is pH-dependent due to its acidic hydroxyl groups (predicted pKa ~4.48) .
  • In acidic conditions (pH < 4), protonation of the hydroxyl groups reduces solubility and increases aggregation risk.
  • In alkaline media (pH > 8), deprotonation may lead to oxidative degradation; use antioxidants like ascorbic acid to mitigate this .

Q. What ecotoxicological risks are associated with this compound, and how can they be assessed?

  • Calculate Predicted No-Effect Concentrations (PNEC) for freshwater (e.g., 0.04 mg/L) and marine ecosystems using standardized toxicity assays .
  • Monitor bioaccumulation potential via logP values (experimental logP = 1.65), indicating moderate hydrophobicity and potential persistence in sediments .

Q. What advanced analytical methods can detect this compound in complex biological matrices?

  • LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) enables trace detection in urine or serum, with fragmentation patterns (e.g., m/z 163.04 for the quinoline core) aiding identification .
  • Derivatization with fluorescent tags (e.g., dansyl chloride) enhances sensitivity in fluorescence-based assays for cellular uptake studies .

Q. How can conflicting data on this compound’s reactivity be reconciled in mechanistic studies?

  • Controlled kinetic studies under varying temperatures and solvents can resolve discrepancies in reaction rates (e.g., hydroxylation vs. oxidation pathways) .
  • Computational modeling (DFT) predicts reactive sites (e.g., C4 and C7 positions) and explains regioselectivity in substitution reactions .

Methodological Guidelines

Q. What strategies validate the purity of this compound in synthetic batches?

  • Combine HPLC-UV (λ = 254 nm) with elemental analysis to confirm stoichiometry (C:H:N:O ratios) .
  • Use DSC (Differential Scanning Calorimetry) to verify melting point consistency (~321°C) and detect polymorphic impurities .

Q. How should researchers design experiments to study this compound’s interactions with biomolecules?

  • Isothermal Titration Calorimetry (ITC) quantifies binding affinity with proteins (e.g., albumin), while NMR titration identifies interaction sites .
  • Molecular docking simulations guide hypothesis-driven mutagenesis studies to validate binding pockets .

Q. What are the best practices for documenting and addressing contradictory spectral data in publications?

  • Disclose raw data (e.g., NMR shifts, IR peaks) in supplementary materials for peer validation .
  • Cross-reference with databases (e.g., NIST Chemistry WebBook) to align experimental observations with established standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.